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Abstract

Methyl 4-hydroxy-3,5-diiodobenzoate, a halogenated derivative of methylparaben, is a
compound of significant interest in medicinal chemistry and drug development. This technical
guide provides a comprehensive overview of its chemical identity, spectral properties, a
plausible synthetic route, and its potential biological activities, drawing parallels with structurally
similar compounds. The information presented herein is intended to serve as a foundational
resource for researchers engaged in the study and application of this and related molecules.

Chemical and Physical Properties

Methyl 4-hydroxy-3,5-diiodobenzoate is a solid at room temperature with a melting point of
167-168 °C and a boiling point of 328.3 °C at 760 mmHg.[1] Its core structure consists of a
benzene ring substituted with a methyl ester group, a hydroxyl group, and two iodine atoms.

Table 1: Chemical and Physical Properties of Methyl 4-hydroxy-3,5-diiodobenzoate
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Property Value

CAS Number 3337-66-4[2][3]

Molecular Formula CsHsl203[1][2]

Molecular Weight 403.94 g/mol

IUPAC Name methyl 4-hydroxy-3,5-diiodobenzoate[1]
Melting Point 167-168 °CJ[1]

Boiling Point 328.3 °C at 760 mmHg[1]

Appearance Solid

Spectral Data (Predicted)

While experimental spectra for Methyl 4-hydroxy-3,5-diiodobenzoate are not readily
available in public databases, the following spectral data are predicted based on its chemical
structure and the known spectral characteristics of analogous compounds.

2.1. 'H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the
molecule.

Table 2: Predicted *H NMR Spectral Data for Methyl 4-hydroxy-3,5-diiodobenzoate

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~8.3 S 2H Ar-H

~5.9 s (broad) 1H Ar-OH

~3.9 S 3H -OCHs

2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will reflect the carbon skeleton of the molecule.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-hydroxy-3_5-diiodobenzoate
https://www.pharmaffiliates.com/en/3337-66-4-methyl-4-hydroxy-3-5-diiodobenzoate-pai15002086.html
https://orgsyn.org/demo.aspx?prep=CV6P0700
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-hydroxy-3_5-diiodobenzoate
https://orgsyn.org/demo.aspx?prep=CV6P0700
https://orgsyn.org/demo.aspx?prep=CV6P0700
https://orgsyn.org/demo.aspx?prep=CV6P0700
https://www.benchchem.com/product/b1314980?utm_src=pdf-body
https://www.benchchem.com/product/b1314980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 3: Predicted 3C NMR Spectral Data for Methyl 4-hydroxy-3,5-diiodobenzoate

Chemical Shift (ppm)

Assignment

~165 C=0 (ester)
~158 C-OH

~140 C-H (aromatic)
~125 C-COOCHs
~85 C-l

~53 -OCHs

2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Spectral Data for Methyl 4-hydroxy-3,5-diiodobenzoate

Wavenumber (cm~12)

Functional Group

3500-3200 (broad)

O-H stretch (hydroxyl)

~1720 C=0 stretch (ester)
~1600, ~1500 C=C stretch (aromatic)
~1250 C-O stretch (ester)
~600-500 C-I stretch

2.4. Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for Methyl 4-hydroxy-3,5-diiodobenzoate
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miz Assignment

404 [M]* (Molecular ion)
373 [M - OCHs]*

345 [M - COOCHs]*
277 M-1]*

151 M- 21

Experimental Protocols

3.1. Synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate

A plausible synthetic route for Methyl 4-hydroxy-3,5-diiodobenzoate involves the direct
iodination of methyl 4-hydroxybenzoate. The following is a generalized experimental protocol
based on established iodination methods.

Materials:

Methyl 4-hydroxybenzoate

 lodine (I2)

e Periodic acid (HslOe)

o Methanol (MeOH)

 Sulfuric acid (H2SOa, catalytic amount)
e Sodium thiosulfate (Na=S20s3) solution
e Dichloromethane (CH2Cl2)

e Brine

e Anhydrous magnesium sulfate (MgSQOa)
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Procedure:

 Esterification (if starting from 4-hydroxybenzoic acid): Dissolve 4-hydroxybenzoic acid in
methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for
several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion,
neutralize the acid, extract the product with an organic solvent, wash, dry, and concentrate to
obtain methyl 4-hydroxybenzoate.

 lodination: To a solution of methyl 4-hydroxybenzoate in methanol, add iodine and periodic
acid. The reaction can be stirred at room temperature or gently heated to increase the rate of
reaction.

o Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction by
adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

o Extraction: Extract the agueous mixture with dichloromethane.

 Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium
sulfate, and concentrate under reduced pressure. The crude product can be further purified
by recrystallization or column chromatography to yield pure Methyl 4-hydroxy-3,5-
diiodobenzoate.

3.2. General Workflow for Synthesis and Purification

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 4-hydroxy-3,5-diiodobenzoate.

Potential Biological Activity and Signaling Pathways
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While direct studies on the biological activity of Methyl 4-hydroxy-3,5-diiodobenzoate are
limited, research on the structurally related compound, methyl-3,5-diiodo-4-(4'-
methoxyphenoxy) benzoate (DIME), provides valuable insights into its potential mechanism of
action, particularly in the context of cancer therapy.[4][5][6]

DIME has been shown to induce morphological changes, multinucleation, and cell cycle arrest
in the M phase in various human cancer cell lines.[4] A primary target of DIME is the
microtubule assembly system, leading to disruption of the mitotic spindle.[5] This disruption can
trigger a cascade of events culminating in apoptosis (programmed cell death).

4.1. Proposed Signaling Pathway for Anticancer Activity

Based on the effects of DIME, a proposed signaling pathway for the anticancer activity of
Methyl 4-hydroxy-3,5-diiodobenzoate is presented below. The compound is hypothesized to
interfere with microtubule dynamics, leading to mitotic arrest and subsequent activation of the
apoptotic pathway.
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Caption: Proposed mechanism of anticancer action.

Conclusion

Methyl 4-hydroxy-3,5-diiodobenzoate is a chemical entity with significant potential for further
investigation, particularly in the realm of anticancer drug discovery. This technical guide has
provided a summary of its known properties, predicted spectral data, a viable synthetic
approach, and a hypothesized mechanism of action based on a closely related analog. The
presented information serves as a valuable starting point for researchers aiming to synthesize,
characterize, and evaluate the biological efficacy of this promising compound. Further
experimental validation of the predicted data and biological activities is warranted to fully
elucidate its therapeutic potential.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1314980?utm_src=pdf-body-img
https://www.benchchem.com/product/b1314980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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